
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organic compound that features a boron-containing dioxaborolane group attached to an isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of an isoquinoline derivative. One common method is the palladium-catalyzed borylation of 3-methyl-8-bromoisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate in a solvent such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Biaryl compounds.
科学研究应用
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of 3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline largely depends on its application. In cross-coupling reactions, the boron group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. This involves the transmetalation of the boron species with a palladium catalyst, followed by reductive elimination to form the desired product .
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to the presence of both the isoquinoline ring and the dioxaborolane group. This combination allows for versatile reactivity and the potential to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and materials science.
属性
分子式 |
C16H20BNO2 |
|---|---|
分子量 |
269.1 g/mol |
IUPAC 名称 |
3-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-9-12-7-6-8-14(13(12)10-18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI 键 |
DOMBIXBABVBBRP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


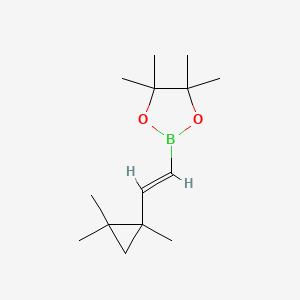
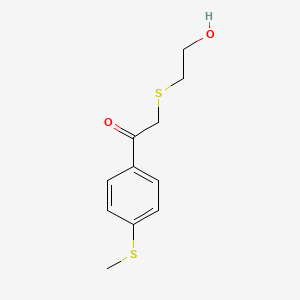
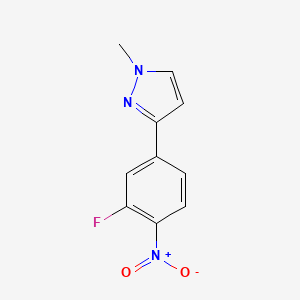
![(2Z)-6-hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B13648932.png)
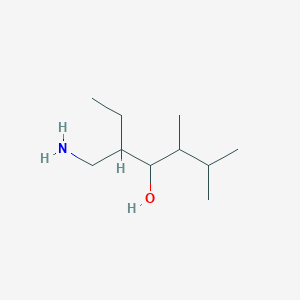
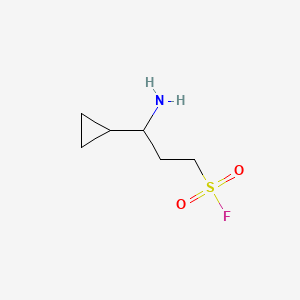
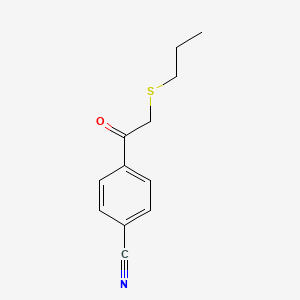
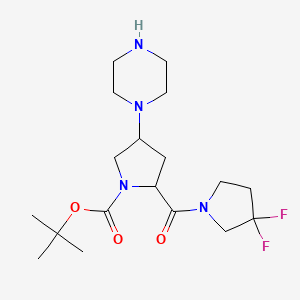


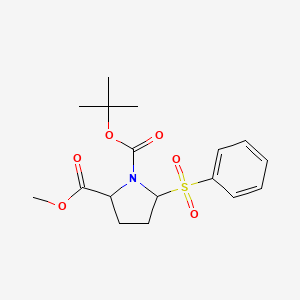
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)
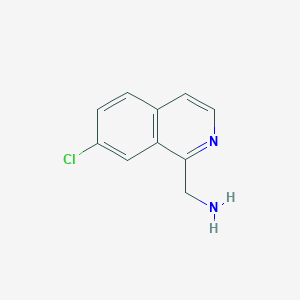
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
